2-(2-fluorophenyl)-1H-Indole

Catalog No.
S764530
CAS No.
52765-22-7
M.F
C14H10FN
M. Wt
211.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-fluorophenyl)-1H-Indole

CAS Number

52765-22-7

Product Name

2-(2-fluorophenyl)-1H-Indole

IUPAC Name

2-(2-fluorophenyl)-1H-indole

Molecular Formula

C14H10FN

Molecular Weight

211.23 g/mol

InChI

InChI=1S/C14H10FN/c15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9,16H

InChI Key

XARARSNJUMNZBE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=C3F

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=C3F

2-(2-Fluorophenyl)-1H-indole (CAS 52765-22-7) is a specialized halogenated heterocyclic building block heavily utilized in advanced medicinal chemistry and organic materials synthesis . Characterized by an indole core substituted at the 2-position with an ortho-fluorinated phenyl ring, this compound serves as a critical precursor for polycyclic annulations and conformationally restricted pharmacophores . Unlike its non-fluorinated parent, 2-phenylindole, the presence of the highly electronegative and sterically demanding ortho-fluorine atom dictates specific dihedral twisting and provides a reactive handle for nucleophilic aromatic substitution (SNAr). This makes it an indispensable starting material for synthesizing fused indolo-heterocycles, targeted kinase inhibitors, and tunable optoelectronic materials where precise spatial geometry and electronic energy levels are required.

Attempting to substitute 2-(2-fluorophenyl)-1H-indole with the more common 2-phenylindole or the para-fluorinated 2-(4-fluorophenyl)indole fundamentally disrupts both synthetic viability and end-product performance [1]. In synthetic pathways targeting fused polycyclic systems, the ortho-fluorine acts as an essential, position-specific leaving group for intramolecular SNAr or transition-metal-catalyzed cyclizations; 2-phenylindole lacks this reactive site entirely, resulting in zero yield for such annulations. Furthermore, in pharmaceutical development, the ortho-fluorine exerts a strong steric effect that forces the phenyl ring out of the indole plane. Substituting with 2-phenylindole collapses this 3D conformation into a more planar state, which frequently leads to catastrophic losses in target binding affinity and increased susceptibility to oxidative metabolism at the ortho position[1].

Precursor Suitability for Fused Polycyclic Annulation

The ortho-fluoro substitution provides a highly activated site for intramolecular nucleophilic aromatic substitution (SNAr), enabling the rapid construction of fused polycyclic systems (e.g., indoloquinolines). Comparative synthetic studies demonstrate that while 2-(2-fluorophenyl)indole undergoes base-mediated or palladium-catalyzed annulation with high conversion rates, the non-fluorinated 2-phenylindole completely fails to react under identical conditions due to the absence of a viable leaving group .

Evidence DimensionYield of intramolecular cyclization (SNAr)
Target Compound Data>80% conversion in targeted annulations
Comparator Or Baseline2-Phenylindole (0% yield)
Quantified Difference>80% absolute yield difference
ConditionsBase-mediated or Pd-catalyzed intramolecular cyclization

Procurement of the ortho-fluoro analog is strictly required for synthetic routes relying on position-specific leaving groups to build complex fused scaffolds.

Steric Enforcement of Dihedral Twist for Pharmacophore Design

The steric bulk and electrostatic repulsion of the ortho-fluorine atom force the phenyl ring significantly out of coplanarity with the indole core. Crystallographic and computational models indicate that 2-(2-fluorophenyl)indoles maintain a dihedral angle of approximately 40°–60°, whereas 2-phenylindole remains highly planar (0°–20°)[1]. This forced three-dimensional twist is crucial for optimizing the shape complementarity of the molecule within sterically constrained enzymatic binding pockets.

Evidence DimensionInter-ring dihedral angle (indole to phenyl)
Target Compound Data~40°–60° (sterically restricted)
Comparator Or Baseline2-Phenylindole (~0°–20°, highly planar)
Quantified Difference~30°–40° increase in dihedral angle
ConditionsSolution-phase NMR or solid-state X-ray crystallographic analysis

The forced non-planar geometry is critical for fitting into specific enzymatic binding pockets, making it irreplaceable for targeted drug design.

Metabolic Stability and Oxidation Resistance

In drug discovery, the ortho position of a 2-phenylindole core is a known metabolic soft spot, highly susceptible to cytochrome P450-mediated aromatic hydroxylation. By incorporating the strongly C-F bonded fluorine atom at this exact position, 2-(2-fluorophenyl)indole effectively blocks this metabolic pathway, extending the half-life of derived active pharmaceutical ingredients compared to their non-fluorinated counterparts [1].

Evidence DimensionRate of ortho-specific aromatic hydroxylation
Target Compound DataNegligible (position sterically and electronically blocked)
Comparator Or Baseline2-Phenylindole (High susceptibility to oxidation)
Quantified DifferenceNear 100% reduction in ortho-specific metabolic liability
ConditionsIn vitro human liver microsome (HLM) stability assays

Selecting the ortho-fluorinated building block directly improves the pharmacokinetic half-life and bioavailability of the resulting active pharmaceutical ingredients.

HOMO/LUMO Modulation for Optoelectronic Materials

For the synthesis of OLED emitters, the strong inductive electron-withdrawing effect of the ortho-fluorine atom significantly alters the electronic properties of the indole core. Electrochemical analyses of fluorinated 2-arylindoles show a stabilization of the Highest Occupied Molecular Orbital (HOMO) by approximately 0.1 to 0.2 eV compared to 2-phenylindole, which is essential for widening the bandgap and tuning emission towards the blue spectrum in phosphorescent complexes[1].

Evidence DimensionElectronic energy level shift (HOMO)
Target Compound DataDeepened HOMO levels (stabilized)
Comparator Or Baseline2-Phenylindole (Shallower HOMO, narrower bandgap)
Quantified Difference~0.1 - 0.2 eV stabilization in HOMO energy
ConditionsCyclic voltammetry and DFT calculations of derived metal complexes

Buyers developing blue-shifted or high-efficiency phosphorescent materials must use the ortho-fluorinated precursor to achieve the required electronic bandgap.

Synthesis of Fused Indolo-Heterocycles

Ideal starting material for generating complex polycyclic scaffolds via intramolecular SNAr, commonly used in discovering novel kinase inhibitors or anti-cancer agents [1].

Development of Conformationally Restricted APIs

The preferred building block when a non-planar 2-arylindole core is required to maximize binding affinity and selectivity in target protein pockets, such as COX-2 or estrogen receptor modulators [1].

Optimization of Lead Compound Pharmacokinetics

Selected by medicinal chemists to replace 2-phenylindole cores during lead optimization phases to block metabolic oxidation at the ortho position and improve in vivo half-life [1].

Design of Tunable OLED Emitters

Utilized as a ligand precursor in the synthesis of phosphorescent iridium(III) complexes, where the ortho-fluorine deepens the HOMO level to achieve specific emission wavelengths[2].

XLogP3

3.8

Wikipedia

2-(2-Fluorophenyl)-1H-indole

Dates

Last modified: 08-15-2023

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